6-Chloropyridazine-3-carbonitrile

Description

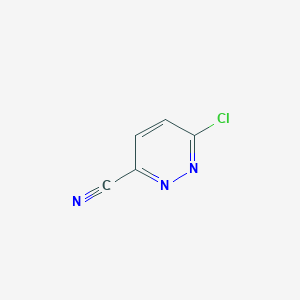

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3/c6-5-2-1-4(3-7)8-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUOLGNUZURDEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00538939 | |

| Record name | 6-Chloropyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35857-89-7 | |

| Record name | 6-Chloropyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridazine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloropyridazine-3-carbonitrile CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridazine-3-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-deficient pyridazine ring substituted with a chloro and a cyano group, make it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its applications in research and development.

Chemical and Physical Properties

This compound is typically a solid at room temperature. The key physicochemical properties are summarized in the tables below.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 35857-89-7 | [1][2] |

| Molecular Formula | C₅H₂ClN₃ | [1][2] |

| Molecular Weight | 139.54 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonym(s) | 6-Chloro-3-pyridazinecarbonitrile, 3-Chloro-6-cyanopyridazine | [1][3] |

| SMILES | ClC1=CC=C(N=N1)C#N | [1] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Melting Point | 116-120 °C | |

| Boiling Point | No data available | |

| Appearance | Solid | |

| Solubility | No specific data available; expected to be soluble in common organic solvents like dichloromethane. | |

| Topological Polar Surface Area (TPSA) | 49.57 Ų | [1] |

| logP | 1.00168 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a representative subsequent reaction.

Synthesis of this compound via Dehydration of 6-Chloropyridazine-3-carboxamide

This protocol describes the synthesis of the title compound from its corresponding carboxamide, a common and efficient method.[4]

Materials:

-

6-Chloropyridazine-3-carboxamide (15 g, 95.5 mmol)

-

Pyridine (22.6 g, 23.1 mL, 286.6 mmol)

-

Trifluoroacetic anhydride (TFAA)

-

Dichloromethane

-

Argon (or other inert gas)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and dropping funnel

-

Cooling bath (e.g., dry ice/acetone)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Suspend 6-chloropyridazine-3-carboxamide (15 g, 95.5 mmol) and pyridine (22.6 g, 23.1 mL, 286.6 mmol) in dichloromethane in a round-bottom flask.

-

Cool the suspension to -30°C under an argon atmosphere using a cooling bath.

-

Slowly add trifluoroacetic anhydride (TFAA) dropwise with vigorous stirring, ensuring the internal temperature does not exceed -20°C.

-

Maintain the reaction at this temperature for 19.5 hours.

-

Allow the reaction mixture to warm to room temperature naturally.

-

Proceed with an appropriate aqueous workup and extraction with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Representative Reaction: Nucleophilic Aromatic Substitution

This compound is an excellent substrate for nucleophilic aromatic substitution (SNA_r) reactions, where the chloro group is displaced by a nucleophile. This is a key reaction for introducing further molecular diversity.

Materials:

-

This compound

-

A primary or secondary amine (e.g., morpholine, piperidine)

-

A suitable solvent (e.g., ethanol, DMF, or dioxane)

-

A non-nucleophilic base (e.g., K₂CO₃ or Et₃N), if necessary

Equipment:

-

Reaction flask with a condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

General Procedure:

-

Dissolve this compound in a suitable solvent in a reaction flask.

-

Add the amine nucleophile (typically 1.1 to 1.5 equivalents). If the amine salt is formed, a base may be required to liberate the free amine.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel or recrystallization to obtain the desired substituted pyridazine product.

Applications in Research and Drug Development

The pyridazine scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This compound serves as a crucial intermediate in the synthesis of:

-

Stearoyl-CoA desaturase-1 (SCD1) inhibitors: It is a reactant in the synthesis of spiropiperidine-based SCD1 inhibitors, which are investigated for the treatment of metabolic diseases.[4]

-

Novel Agrochemicals: The pyridazine core is present in various herbicides and insecticides.[5]

-

Antiviral and Anticancer Agents: Pyridazine derivatives have shown potential as antiviral and anticancer therapeutics.[5]

The reactivity of the chloro and cyano groups allows for a wide range of chemical transformations, making it an ideal starting material for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Visualizations

Synthesis Workflow

Caption: Synthesis of this compound.

Reaction Workflow

Caption: General workflow for SNAr reactions.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropyridazine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloropyridazine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its structural, physical, and chemical characteristics, alongside general experimental protocols for their determination.

Chemical Identity and Structure

This compound is a substituted pyridazine ring bearing a chlorine atom at the 6-position and a nitrile group at the 3-position. Its chemical structure and basic identifiers are crucial for its application in synthesis and biological studies.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 35857-89-7 | [PubChem][1] |

| Molecular Formula | C₅H₂ClN₃ | [PubChem][1] |

| SMILES | C1=CC(=NN=C1C#N)Cl | [PubChem][2] |

| InChIKey | YMUOLGNUZURDEW-UHFFFAOYSA-N | [PubChem][2] |

Physicochemical Properties

The physicochemical properties of this compound are essential for predicting its behavior in various chemical and biological systems, including solubility, permeability, and metabolic stability.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 139.54 g/mol | [PubChem][1] |

| Melting Point | Data not available | - |

| Boiling Point (Predicted) | 335.103 °C at 760 mmHg | ChemNet |

| LogP (Computed) | 1.00168 | [ChemScene][3] |

| Topological Polar Surface Area (TPSA) | 49.57 Ų | [ChemScene][3] |

| Hydrogen Bond Donors | 0 | [ChemScene][3] |

| Hydrogen Bond Acceptors | 3 | [ChemScene][3] |

| Rotatable Bonds | 0 | [ChemScene][3] |

Experimental Protocols

While specific experimental data for this compound is limited in publicly available literature, the following are detailed, generalized methodologies for determining key physicochemical properties of solid organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the compound into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (if known from predictions or literature on analogous compounds).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

A sharp melting range (0.5-2 °C) is indicative of a pure compound.

Solubility Determination (Isothermal Shake-Flask Method)

Objective: To quantify the solubility of the compound in a specific solvent at a given temperature.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is crucial to ensure a saturated solution.

-

Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.

-

Accurately dilute the filtrate with a known volume of an appropriate solvent.

-

Analyze the concentration of the compound in the diluted solution using a pre-calibrated analytical method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Spectral Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring. The chemical shifts and coupling constants would be characteristic of the electronic environment influenced by the chlorine and nitrile substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the nitrile group will appear at a characteristic downfield shift, and the carbons attached to the chlorine and nitrogen atoms will also have specific chemical shifts.

-

IR (Infrared) Spectroscopy: Key vibrational frequencies are expected for the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), C-Cl stretching, and C=C and C=N stretching vibrations of the pyridazine ring.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, which is a key diagnostic feature.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. The chloro and nitrile functionalities offer versatile handles for further chemical modifications. For instance, the chlorine atom can be displaced by various nucleophiles in SNAr reactions, allowing for the introduction of diverse functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

A potential synthetic route to this compound could involve the chlorination and subsequent cyanation of a pyridazine precursor.

Caption: A generalized synthetic workflow for this compound.

Biological and Medicinal Chemistry Context

While specific signaling pathways involving this compound have not been extensively documented in public literature, pyridazine derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities. They are known to interact with various biological targets. For instance, derivatives of similar chloropyridazines have been investigated for their potential as analgesic agents by targeting enzymes like cyclooxygenase (COX).[4]

The development of a drug candidate from a lead compound like this compound would typically follow a structured workflow.

Caption: A conceptual workflow for drug discovery starting from this compound.

This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is encouraged to fully characterize this compound and explore its potential in various scientific applications.

References

- 1. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C5H2ClN3 | CID 13382871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloropyridazine-3-carbonitrile: Molecular Characteristics, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloropyridazine-3-carbonitrile, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and key synthetic methodologies. Furthermore, it explores its role as a crucial intermediate in the development of therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridazine featuring a chlorine atom at the 6-position and a nitrile group at the 3-position. Its chemical structure and key properties are summarized below.

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂ClN₃ | [1][2] |

| Molecular Weight | 139.54 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 35857-89-7 | [1][2] |

| Canonical SMILES | C1=CC(=NN=C1Cl)C#N | [1] |

| Appearance | White to off-white solid | |

| Solubility | Sparingly soluble in water |

Synthesis of this compound

The synthesis of this compound typically proceeds from readily available precursors, with 3,6-dichloropyridazine being a common starting material. The key transformation involves the selective replacement of one of the chlorine atoms with a nitrile group, a reaction known as cyanation.

Experimental Protocol: Palladium-Catalyzed Cyanation

A prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed cyanation of 3,6-dichloropyridazine. This method offers high yields and selectivity under relatively mild conditions.

Materials:

-

3,6-dichloropyridazine

-

Zinc cyanide (Zn(CN)₂) or Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (e.g., dppf)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMA)

-

Inert gas (e.g., Argon, Nitrogen)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 3,6-dichloropyridazine, the cyanide source (e.g., Zinc cyanide), the palladium catalyst, and the ligand.

-

Add the anhydrous polar aprotic solvent to the flask.

-

Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with an appropriate aqueous solution (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Logical Workflow for the Synthesis of this compound

References

An In-depth Technical Guide to the Spectral Data of 6-Chloropyridazine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the heterocyclic compound 6-chloropyridazine-3-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed spectral information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound (CAS No: 35857-89-7; Molecular Formula: C₅H₂ClN₃; Molecular Weight: 139.54 g/mol ).

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.83 | Doublet (d) | 8 | 1H | H-4 or H-5 |

| 7.71 | Doublet (d) | 8 | 1H | H-4 or H-5 |

Solvent: CDCl₃, Frequency: 250 MHz

Table 2: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~155 | C-Cl |

| ~152 | C-CN |

| ~135 | C-H |

| ~125 | C-H |

| ~115 | CN |

Note: These are predicted values and may vary from experimental results.

Table 3: Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) |

| ~2240-2220 | Medium-Strong | C≡N stretch (nitrile) |

| ~1600-1400 | Medium-Strong | C=C and C=N stretching (ring vibrations) |

| ~1200-1000 | Medium-Strong | C-H in-plane bending |

| ~850-750 | Strong | C-H out-of-plane bending |

| ~800-600 | Medium-Strong | C-Cl stretch |

Note: These are characteristic absorption ranges for similar compounds and may vary.

Table 4: Mass Spectrometry Data

| m/z | Ion | Method |

| 139 | [M]⁺ | Electron Ionization (EI+) |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Approximately 5-10 mg of solid this compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal TMS standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry is performed to determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) for purified samples.

Acquisition Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

-

Source Temperature: 200-250 °C.

Data Processing: The resulting mass spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) is identified to confirm the molecular weight.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Safety and Handling of 6-Chloropyridazine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and relevant biological context for 6-Chloropyridazine-3-carbonitrile. The information is intended to support laboratory safety and inform research and development activities.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₅H₂ClN₃. It is classified as harmful if swallowed, in contact with skin, or if inhaled[1].

| Property | Value | Source |

| CAS Number | 35857-89-7 | [1] |

| Molecular Formula | C₅H₂ClN₃ | [1] |

| Molecular Weight | 139.54 g/mol | [1] |

| Appearance | Light yellow solid (based on similar compounds) | [2] |

| Melting Point | 47 - 51 °C (for 3-Cyanopyridine, a related compound) | [2] |

| Boiling Point | 201 °C (for 3-Cyanopyridine, a related compound) | [2] |

| Solubility | Soluble in water (for 3-Cyanopyridine, a related compound) | [3] |

Hazard Identification and Safety Precautions

GHS Hazard Classification: [1]

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled.

-

Skin Corrosion/Irritation (Category 2) - H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2) - H319: Causes serious eye irritation.

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system - H335: May cause respiratory irritation.

Quantitative Toxicity Data:

| Compound | Test | Value | Species | Source |

| o-Chloropyridine | LD50 Oral | 100 mg/kg | Mouse | [4] |

| o-Chloropyridine | LD50 Intraperitoneal | 130 mg/kg | Mouse | [4] |

| 3-Cyanopyridine | LD50 Oral | 1100 mg/kg | Rat | [3] |

Recommended Personal Protective Equipment (PPE):

| Protection Type | Equipment | Specifications & Rationale |

| Eye and Face Protection | Safety goggles and face shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing. |

| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves offer good short-term protection. For prolonged contact, consult the manufacturer's chemical resistance guide. |

| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended. |

| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | A respirator should be used in the absence of adequate engineering controls (e.g., fume hood) or if exposure limits are likely to be exceeded. |

Experimental Protocols

Generalized Protocol for the Synthesis of this compound from 3,6-Dichloropyridazine

This protocol is a generalized procedure based on the nucleophilic substitution of a chloro-group with a cyanide group on a pyridazine ring.

Materials:

-

3,6-Dichloropyridazine

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or similar polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,6-dichloropyridazine in a suitable polar aprotic solvent like DMSO.

-

Add a stoichiometric equivalent of sodium cyanide or potassium cyanide to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The optimal temperature should be determined by monitoring the reaction progress.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate multiple times.

-

Combine the organic layers and wash with water and then with brine to remove the solvent and any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Generalized Protocol for the Purification of Solid Aryl Nitriles by Recrystallization

Materials:

-

Crude this compound

-

A suitable solvent or solvent system (e.g., ethanol/water, toluene/hexane)

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Select a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent.

-

If there are insoluble impurities, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of pure crystals.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to remove any residual solvent.

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust. Use appropriate techniques for handling solid powders.

-

Prevent contact with skin and eyes by wearing appropriate personal protective equipment.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Some sources recommend storage at -20°C, sealed and away from moisture.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste. Follow all local, regional, and national regulations for chemical waste disposal. Do not allow the chemical to enter drains or waterways.

Biological Context and Signaling Pathways

While direct evidence for the biological activity of this compound is limited, pyridazine derivatives have been investigated for their potential as anticancer agents, with some acting as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1)[5]. PARP-1 is a key enzyme in the DNA damage response pathway[6].

PARP-1 Inhibition Signaling Pathway

PARP-1 inhibitors can induce "synthetic lethality" in cancer cells with deficiencies in other DNA repair pathways, such as those involving BRCA1/2 mutations[6]. The inhibition of PARP-1 prevents the repair of single-strand DNA breaks, which can then lead to the formation of double-strand breaks during DNA replication. In cells with faulty homologous recombination repair (a common feature of BRCA-mutated cancers), these double-strand breaks cannot be efficiently repaired, leading to cell death[6][7].

Visualizations

Caption: Hazard identification and mitigation workflow.

References

- 1. This compound | C5H2ClN3 | CID 13382871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 3-Cyanopyridine - Safety Data Sheet [chemicalbook.com]

- 4. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Versatility of 6-Chloropyridazine-3-carbonitrile in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridazine-3-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its unique chemical architecture, featuring a reactive chlorine atom and a nitrile group on a pyridazine core, provides a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide explores the significant potential of this compound as a key intermediate in the development of novel therapeutics, with a primary focus on its applications in oncology. We will delve into its role in the synthesis of potent anticancer agents, including PARP-1 and kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Applications: A Dual Approach of Apoptosis Induction and PARP-1 Inhibition

Recent research has highlighted the potential of derivatives of this compound in the development of novel anticancer agents. A noteworthy strategy involves the molecular hybridization of a 4-chloropyridazinoxyphenyl scaffold, derived from 3,6-dichloropyridazine (a related precursor to this compound), with various pharmacophores to create compounds that induce apoptosis and inhibit Poly(ADP-ribose) polymerase-1 (PARP-1).[1]

Quantitative Data Summary: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of a series of novel chloropyridazine hybrids against various human cancer cell lines.[1]

| Compound ID | HNO97 (Head and Neck) IC50 (µM) | FaDu (Head and Neck) IC50 (µM) | MDA-MB-468 (Breast) IC50 (µM) |

| 3a | 1.12 ± 0.05 | 1.35 ± 0.06 | 1.58 ± 0.07 |

| 3b | 0.98 ± 0.04 | 1.12 ± 0.05 | 1.33 ± 0.06 |

| 3c | 0.85 ± 0.03 | 0.99 ± 0.04 | 1.15 ± 0.05 |

| 3d | 0.76 ± 0.03 | 0.88 ± 0.04 | 1.02 ± 0.04 |

| 3e | 0.69 ± 0.03 | 0.75 ± 0.03 | 0.91 ± 0.04 |

| 4a | 2.35 ± 0.11 | 2.87 ± 0.14 | 3.12 ± 0.15 |

| 4b | 1.88 ± 0.09 | 2.15 ± 0.10 | 2.45 ± 0.12 |

| 4c | 2.01 ± 0.10 | 2.33 ± 0.11 | 2.67 ± 0.13 |

| 4d | 2.15 ± 0.10 | 2.54 ± 0.12 | 2.89 ± 0.14 |

| 4e | 1.95 ± 0.09 | 2.21 ± 0.11 | 2.58 ± 0.12 |

| 5 | >100 | >100 | >100 |

| Olaparib | 0.55 ± 0.02 | 0.63 ± 0.03 | 0.78 ± 0.03 |

Data extracted from a study on novel chloropyridazine hybrids as anticancer agents.[1]

Signaling Pathways

Derivatives of this compound have been shown to induce apoptosis in cancer cells by modulating the expression of key apoptotic proteins.[1] The diagram below illustrates the intrinsic apoptosis pathway, highlighting the roles of pro-apoptotic proteins like Bax and caspases, and the anti-apoptotic protein Bcl-2.

References

An In-depth Technical Guide to the Reactivity Profile of the Nitrile Group in 6-Chloropyridazine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitrile group in 6-Chloropyridazine-3-carbonitrile, a versatile building block in medicinal chemistry and materials science. The presence of both a chloro and a nitrile group on the electron-deficient pyridazine ring imparts a unique chemical profile, making the nitrile group susceptible to a variety of transformations. This document details key reactions, including hydrolysis, reduction, cycloaddition, and nucleophilic additions, supported by experimental protocols and quantitative data where available.

Core Reactivity of the Nitrile Group

The nitrile group in this compound is significantly influenced by the electron-withdrawing nature of the pyridazine ring and the chloro-substituent. This electronic environment renders the carbon atom of the nitrile group highly electrophilic and susceptible to nucleophilic attack. The primary reaction pathways for the nitrile group include hydrolysis to amides and carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions to form heterocyclic systems.

Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxamide and subsequently the carboxylic acid.

Partial Hydrolysis to 6-Chloropyridazine-3-carboxamide:

While a direct hydrolysis protocol for this compound to its amide is not extensively documented in readily available literature, a common method for the partial hydrolysis of nitriles on similar electron-deficient heterocycles involves the use of hydrogen peroxide in a basic medium. Alternatively, the amide can be prepared from the corresponding methyl ester.[1]

Table 1: Synthesis of 6-Chloropyridazine-3-carboxamide from Methyl Ester [1]

| Reactant | Reagents | Solvent | Temperature | Time | Yield |

| 6-chloropyridazine-3-methyl ester | 25% Ammonia solution | Ethanol | 100°C | 6 h | N/A |

Full Hydrolysis to 6-Chloropyridazine-3-carboxylic acid:

The complete hydrolysis of the nitrile to a carboxylic acid can be achieved under more forcing acidic or basic conditions. A documented method to obtain 6-Chloropyridazine-3-carboxylic acid involves the oxidation of the corresponding methyl-substituted pyridazine, providing a reliable route to this key derivative.[2][3]

Table 2: Synthesis of 6-Chloropyridazine-3-carboxylic acid via Oxidation [2]

| Starting Material | Oxidizing Agent | Solvent | Temperature | Time | Yield |

| 3-chloro-6-methylpyridazine | Potassium dichromate | Concentrated Sulfuric acid | 50°C | 4 h | 69% |

Experimental Protocols:

Synthesis of 6-Chloropyridazine-3-carboxamide from Methyl Ester [1]

-

In a high-pressure reaction vessel, charge 6-chloropyridazine-3-methyl ester.

-

Add ethanol followed by a 25% aqueous ammonia solution.

-

Seal the vessel and purge with nitrogen gas three times.

-

Heat the mixture to 100°C and stir for 6 hours.

-

After completion, cool the reaction mixture to 5°C and stir for 1 hour to induce crystallization.

-

Filter the precipitate, wash with water, and dry under vacuum at 50°C to obtain 6-Chloropyridazine-3-carboxamide.

Synthesis of 6-Chloropyridazine-3-carboxylic acid via Oxidation of 3-chloro-6-methylpyridazine [2]

-

In a reaction flask maintained in an ice bath, add 3-chloro-6-methylpyridazine to concentrated sulfuric acid.

-

While stirring, add potassium dichromate in portions, ensuring the reaction temperature does not exceed 50°C.

-

After the addition is complete, continue stirring at 50°C for 4 hours.

-

Cool the reaction mixture and dilute with ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-Chloropyridazine-3-carboxylic acid.

Reduction of the Nitrile Group

The nitrile group of this compound can be reduced to a primary amine, 6-chloro-3-(aminomethyl)pyridazine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. These methods are standard for nitrile reduction.

Experimental Protocols:

General Procedure for Reduction of Nitriles to Primary Amines using LiAlH₄

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of this compound in the same dry solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again.

-

Filter the resulting solid aluminum salts and wash thoroughly with an organic solvent.

-

Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloro-3-(aminomethyl)pyridazine. Further purification can be achieved by chromatography or distillation.

General Procedure for Catalytic Hydrogenation of Nitriles

-

Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or acetic acid) in a hydrogenation vessel.

-

Add a catalytic amount of a hydrogenation catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Heat and/or shake the mixture until the hydrogen uptake ceases.

-

Cool the vessel, carefully vent the hydrogen, and filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude 6-chloro-3-(aminomethyl)pyridazine.

Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions, most notably with azides to form tetrazoles. The pyridazine ring itself can also act as a diene in Diels-Alder reactions, a reactivity that is enhanced by the electron-withdrawing nitrile and chloro substituents.

[3+2] Cycloaddition with Azide to form 6-Chloro-3-(1H-tetrazol-5-yl)pyridazine:

The reaction of nitriles with sodium azide in the presence of an ammonium salt or a Lewis acid is a common method for the synthesis of 5-substituted tetrazoles.

Experimental Protocols:

General Procedure for the Synthesis of 5-Substituted Tetrazoles from Nitriles

-

In a round-bottom flask, dissolve this compound in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add sodium azide and an ammonium salt (e.g., ammonium chloride) or a Lewis acid (e.g., zinc chloride).

-

Heat the reaction mixture at a temperature typically ranging from 80 to 120°C for several hours to overnight, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into an acidic aqueous solution (e.g., dilute HCl) to protonate the tetrazole and precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain the crude 6-chloro-3-(1H-tetrazol-5-yl)pyridazine. Recrystallization from a suitable solvent can be performed for purification.

Nucleophilic Addition of Grignard Reagents

The electrophilic carbon of the nitrile group readily undergoes nucleophilic attack by Grignard reagents. Subsequent hydrolysis of the intermediate imine yields a ketone. For example, reaction with methylmagnesium bromide would be expected to produce 3-acetyl-6-chloropyridazine.

Experimental Protocols:

General Procedure for the Reaction of Nitriles with Grignard Reagents

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a solution of this compound in a dry ethereal solvent (e.g., diethyl ether or THF).

-

Cool the solution in an ice bath.

-

Add the Grignard reagent (e.g., methylmagnesium bromide) dropwise from the addition funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the intermediate imine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude ketone by column chromatography or recrystallization.

Logical Reaction Pathways

The following diagrams illustrate the logical flow of the key transformations of the nitrile group in this compound.

Caption: Hydrolysis pathway of the nitrile group.

Caption: Reduction of the nitrile to a primary amine.

Caption: Cycloaddition and Grignard reaction pathways.

Conclusion

The nitrile group of this compound serves as a versatile functional handle for a range of chemical transformations. Its electrophilic nature, enhanced by the pyridazine ring and chloro-substituent, allows for facile conversion into amides, carboxylic acids, primary amines, tetrazoles, and ketones. This reactivity profile makes this compound a valuable precursor for the synthesis of diverse and complex molecules with potential applications in drug discovery and materials science. Further exploration into the cycloaddition capabilities of both the nitrile group and the pyridazine ring is warranted to fully exploit the synthetic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 6-Chloropyridazine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This method is of particular importance in pharmaceutical and materials science for the construction of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials.

This document provides a detailed protocol for the Suzuki coupling of 6-chloropyridazine-3-carbonitrile with various arylboronic acids. As an electron-deficient chloro-heterocycle, this compound can be a challenging substrate for cross-coupling reactions. However, with the appropriate choice of catalyst, ligand, base, and reaction conditions, high yields of the desired 6-arylpyridazine-3-carbonitrile products can be achieved. The following protocols are based on established methods for structurally similar compounds and provide a robust starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium catalyst that cycles through a series of steps to couple an organoboron species with an organic halide. The generally accepted catalytic cycle is illustrated below.

Data Presentation

| Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |

| Phenylboronic acid | Pd-SPhos | Cs2CO3 | 1,4-Dioxane | 135 | 30 | 85 |

| 4-Methylphenylboronic acid | Pd-SPhos | Cs2CO3 | 1,4-Dioxane | 135 | 30 | 82 |

| 4-Methoxyphenylboronic acid | Pd-SPhos | Cs2CO3 | 1,4-Dioxane | 135 | 30 | 78 |

| 3-Methoxyphenylboronic acid | Pd-SPhos | Cs2CO3 | 1,4-Dioxane | 135 | 30 | 75 |

| 4-Fluorophenylboronic acid | Pd-SPhos | Cs2CO3 | 1,4-Dioxane | 135 | 30 | 72 |

| 2-Thiopheneboronic acid | Pd-SPhos | KF | 1,4-Dioxane | 140 | 30 | 65 |

Experimental Protocols

The following is a general protocol for the Suzuki coupling of this compound. This protocol is a starting point and may require optimization for specific arylboronic acids.

Materials

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4, or a pre-catalyst system like SPhos Pd G2) (1-5 mol%)

-

Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K3PO4, Cs2CO3, or K2CO3) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME)

-

Degassed water (for aqueous base solutions)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., microwave vial or Schlenk flask)

-

Standard laboratory glassware for workup and purification

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Experimental Workflow

Step-by-Step Procedure

-

Reaction Setup: To a dry microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K3PO4, 2.0 eq.).

-

Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., SPhos Pd G2, 3 mol%) and any additional ligand, if required.

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.

-

Reaction: Place the sealed vessel in a preheated oil bath or a microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir vigorously for the specified time (e.g., 30 minutes for microwave heating, or 4-24 hours for conventional heating).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 6-arylpyridazine-3-carbonitrile.

-

Characterization: Characterize the purified product by appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry, to confirm its identity and purity.

Troubleshooting

-

No Reaction or Low Conversion:

-

Catalyst/Ligand: The choice of catalyst and ligand is crucial for the coupling of chloro-heterocycles. Consider using a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, often in the form of a pre-catalyst.

-

Base: A weak base may not be sufficient. Stronger bases like K3PO4 or Cs2CO3 are often more effective. The base should be finely powdered and anhydrous.

-

Temperature: Higher temperatures are generally required for the activation of aryl chlorides.

-

Inert Atmosphere: Ensure that the reaction is carried out under strictly anaerobic conditions, as oxygen can deactivate the palladium catalyst.

-

-

Side Reactions:

-

Protodeboronation: This is the hydrolysis of the boronic acid. It can be minimized by using an excess of the boronic acid and ensuring anhydrous conditions where appropriate.

-

Homocoupling: The formation of biaryl products from the boronic acid can occur, especially at higher temperatures. Optimizing the reaction time and temperature can help to minimize this side reaction.

-

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a versatile and efficient method for the synthesis of a variety of 6-arylpyridazine-3-carbonitriles. The success of this reaction is highly dependent on the careful selection of the palladium catalyst, ligand, base, and reaction conditions. The protocols and data presented in this application note serve as a valuable resource for researchers in the development of novel compounds for pharmaceutical and other applications. Further optimization may be required for specific substrates to achieve the highest possible yields.

References

Application Notes and Protocols: Synthesis and Evaluation of 6-Chloropyridazine-3-carbonitrile Derivatives for Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and anticancer evaluation of derivatives based on the 6-chloropyridazine-3-carbonitrile scaffold. This heterocyclic core is a versatile starting material for the development of novel therapeutic agents, particularly in the field of oncology. The protocols outlined below, along with the illustrative data and pathway diagrams, are intended to facilitate further research and drug discovery efforts in this promising area.

Introduction

The pyridazine ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The this compound core offers two primary points for chemical modification: the chlorine atom at the 6-position, which is susceptible to nucleophilic substitution and cross-coupling reactions, and the carbonitrile group, which can be further manipulated. These features allow for the creation of diverse chemical libraries for anticancer screening.

Derivatives of this scaffold have been investigated for their potential to inhibit various cancer-related targets, including protein kinases and enzymes involved in DNA repair, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Data Presentation: Anticancer Activity of Pyridazine Derivatives

The following table summarizes the in vitro anticancer activity of representative pyridazine derivatives against various human cancer cell lines. The data is presented as IC50 values (the half-maximal inhibitory concentration), which indicate the potency of a compound in inhibiting cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Derivative A | MCF-7 (Breast) | 8.02 ± 0.38 | 5-FU | 9.42 ± 0.46 |

| Derivative B | HCT-116 (Colon) | 7.15 ± 0.35 | 5-FU | 8.01 ± 0.39 |

| Derivative C | HepG2 (Liver) | 6.95 ± 0.34 | 5-FU | 9.42 ± 0.46 |

| Derivative D | PC3 (Prostate) | 13.64 ± 0.67 | 5-FU | > 50 |

| Derivative E | A549 (Lung) | 5.94 ± 0.58 | Cisplatin | 25.01 ± 2.29 |

Note: The data presented are illustrative and compiled from studies on structurally related cyanopyridine and pyridazine derivatives to demonstrate the potential anticancer efficacy. 5-Fluorouracil (5-FU) and Cisplatin are common chemotherapy drugs used as positive controls.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 6-Aryl/Heteroaryl-pyridazine-3-carbonitrile Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl or heteroaryl boronic acids.[3][4]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

-

Base (e.g., K2CO3 or Cs2CO3, 2 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent), the aryl/heteroaryl boronic acid (1.1 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-aryl/heteroaryl-pyridazine-3-carbonitrile derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Synthesis of 6-(Amino/Thio)-pyridazine-3-carbonitrile Derivatives via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the nucleophilic aromatic substitution of the chlorine atom on this compound with an amine or thiol.

Materials:

-

This compound

-

Amine or thiol nucleophile (1.2 equivalents)

-

Base (e.g., triethylamine or K2CO3, 2 equivalents, if the nucleophile is an amine salt or thiol)

-

Solvent (e.g., ethanol, acetonitrile, or DMF)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the amine or thiol nucleophile (1.2 equivalents). If necessary, add the base.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

If necessary, add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 6-(amino/thio)-pyridazine-3-carbonitrile derivative.

-

Characterize the final product using appropriate analytical techniques.

Protocol 3: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a general synthetic workflow and two key signaling pathways that can be targeted by this compound derivatives.

Caption: General workflow for the synthesis and anticancer evaluation of this compound derivatives.

Caption: Inhibition of the PARP-1 signaling pathway in DNA repair by a pyridazine derivative.

Caption: Inhibition of the CDK2/Cyclin E signaling pathway, leading to cell cycle arrest.

References

- 1. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]

- 2. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 6-Chloropyridazine-3-carbonitrile as a Versatile Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] Small molecule kinase inhibitors have consequently emerged as a cornerstone of modern targeted therapy.[1] The pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2]

6-Chloropyridazine-3-carbonitrile is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The presence of a reactive chlorine atom at the 6-position allows for facile derivatization through reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[1] The cyano group at the 3-position offers an additional point for modification or can act as a key interaction moiety within the kinase active site. This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of potential kinase inhibitors, with a focus on c-Jun N-terminal kinase (JNK) as a representative target, based on structurally similar pyridazine derivatives.[3]

Key Applications

Derivatives of this compound are anticipated to be potent inhibitors of various kinases implicated in oncology and inflammatory diseases. The ability to introduce diverse substituents at the 6-position allows for extensive exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

-

Oncology: Targeting kinases involved in cancer cell proliferation, survival, and metastasis is a primary application. JNKs, for example, are implicated in multiple signaling pathways that support cancer cell survival and proliferation.[3]

-

Inflammatory Diseases: Kinases such as p38 MAPK and JNK are key regulators of inflammatory cytokine production, presenting therapeutic opportunities for a range of inflammatory conditions.[2]

-

Neurodegenerative Diseases: JNK3, in particular, is predominantly expressed in the brain and has been implicated in the pathophysiology of neurodegenerative disorders.[4]

Data Presentation: Representative Kinase Inhibitory Activity

While specific data for inhibitors derived directly from this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related 3,6-disubstituted pyridazine derivatives to provide a benchmark for expected potency.[3]

| Compound ID | Target Kinase | Growth Inhibition (%) on A498 Renal Cancer Cell Line | Growth Inhibition (%) on T-47D Breast Cancer Cell Line |

| Hypothetical-1 | JNK1 | 97.91 | 79.98 |

| Hypothetical-2 | JNK1 | 91.82 | Not Reported |

| Hypothetical-3 | JNK1 | 82.70 | Not Reported |

Note: The data presented is for compound 9e from a study on novel 3,6-disubstituted pyridazine derivatives as preclinical anticancer candidates targeting the JNK1 pathway.[3] These compounds share a disubstituted pyridazine core, analogous to derivatives that can be synthesized from this compound.

Experimental Protocols

The following protocols provide a representative synthetic route for the derivatization of this compound and a common assay for evaluating the biological activity of the resulting kinase inhibitors.

Protocol 1: Synthesis of 6-(Arylamino)pyridazine-3-carbonitrile Derivatives via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the nucleophilic aromatic substitution (SNAr) reaction between this compound and a substituted aniline, a common strategy for generating kinase inhibitor scaffolds.

Materials:

-

This compound

-

Substituted Aniline (e.g., 4-fluoroaniline)

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

N-Methyl-2-pyrrolidone (NMP) or another suitable high-boiling point aprotic solvent

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and the substituted aniline (1.1 eq).

-

Add N-Methyl-2-pyrrolidone (NMP) to dissolve the reactants.

-

Add diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 120-150 °C and stir for 6-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 6-(arylamino)pyridazine-3-carbonitrile derivative.

Protocol 2: In Vitro Kinase Inhibitory Assay (JNK1)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase, such as JNK1, using a luminescence-based assay.

Materials:

-

Purified recombinant JNK1 enzyme

-

Kinase substrate (e.g., a specific peptide)

-

Adenosine triphosphate (ATP)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque multi-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a white, opaque multi-well plate, set up the kinase reaction. A typical reaction mixture contains the JNK1 enzyme, its substrate, ATP, and the test compound at various concentrations in the appropriate kinase reaction buffer. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Termination of Kinase Reaction and ATP Depletion: Add an equal volume of the ADP-Glo™ Reagent to each well. Incubate the plate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Signal Generation: Add the Kinase Detection Reagent to each well. Incubate the plate at room temperature for 30-60 minutes to convert the generated ADP to ATP and produce a luminescent signal.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Caption: Simplified JNK signaling cascade and the point of inhibition.

Experimental Workflow

Caption: General synthetic workflow for kinase inhibitor development.

Logical Relationship

Caption: Logic of SAR for pyridazine-based kinase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application of 6-Chloropyridazine-3-carbonitrile in Agrochemical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridazine-3-carbonitrile is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. Its structure, featuring a reactive chlorine atom susceptible to nucleophilic substitution and a nitrile group that can be transformed into various functionalities, makes it an attractive starting material for creating a diverse range of biologically active molecules. The pyridazine core is a known pharmacophore in numerous pesticides, contributing to their efficacy as herbicides, insecticides, and fungicides.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential agrochemical candidates, with a primary focus on its application in the development of novel fungicides.

Key Applications in Agrochemical Synthesis

While this compound is a valuable intermediate, its most concretely documented application in agrochemical research is in the synthesis of novel guanidine derivatives with potent fungicidal and bactericidal properties. The chlorine atom at the 6-position is readily displaced by N-nucleophiles, such as substituted guanidines, to form new carbon-nitrogen bonds, leading to compounds with significant activity against various plant pathogens.

Fungicidal and Bactericidal Guanidine Derivatives

Research has demonstrated that this compound can be effectively used to synthesize a new class of guanidine compounds that exhibit excellent control over a range of plant diseases. A key synthetic transformation involves the nucleophilic substitution of the chlorine atom by a suitably substituted guanidine. This reaction provides a direct route to compounds that are active against major agricultural diseases.

A notable application is the synthesis of guanidine compounds that have shown excellent efficacy against:

-

Apple scab (Venturia inaequalis)

-

Cucumber gray mold (Botrytis cinerea)

-

Wheat powdery mildew (Blumeria graminis)

-

Tomato late blight (Phytophthora infestans)

-

Wheat rust (Puccinia triticina)

The general structure of these active compounds consists of the 6-cyanopyridazinyl core linked to a substituted guanidine moiety.

Quantitative Data Summary

The following table summarizes the application of this compound in the synthesis of fungicidal guanidine derivatives as described in patent literature. While specific yields and EC50 values for the exemplary compounds are not detailed in the provided excerpts, the table outlines the synthetic pathway and the reported biological activity.

| Starting Material | Reagent | Product Class | Target Diseases | Reported Activity |

| This compound | Substituted Guanidine | N-(6-cyanopyridazin-3-yl)guanidines | Apple scab, Cucumber gray mold, Wheat powdery mildew, Tomato late blight, Wheat rust | Excellent bactericidal activity and plant disease control |

Data is based on qualitative descriptions in patent literature; specific quantitative data (yields, EC50) is not publicly available in the reviewed documents.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound in agrochemical synthesis.

Protocol 1: Synthesis of a N-Substituted-(6-cyanopyridazin-3-yl)guanidine Derivative

This protocol is an elaborated version based on the synthetic outline described in patent WO2016195077A1 for the preparation of novel fungicidal guanidine compounds.

Objective: To synthesize a substituted N-(6-cyanopyridazin-3-yl)guanidine via nucleophilic aromatic substitution.

Materials:

-

N-substituted guanidine derivative

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the N-substituted guanidine derivative (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the guanidine derivative.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care in a fume hood.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the guanidine.

-

Addition of Electrophile: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-